(2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide
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Overview
Description
(2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide is an organic compound with a complex structure that includes both dimethoxyphenyl and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the corresponding propenamide. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding amines.
Scientific Research Applications
(2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.
Triple Bond Compounds: Molecules with triple bonds, such as nitrogen gas (N₂).
Uniqueness
(2E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)16-8-6-15(7-9-16)20-19(22)12-5-14-13-17(23-3)10-11-18(14)24-4/h5-13H,1-4H3,(H,20,22)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYGHDIOXNJFO-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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